4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C15H19N3O2S2 and a molecular weight of 337.47 g/mol This compound is known for its unique structure, which includes an azepane ring, a sulfonyl group, and a thiazole ring
Preparation Methods
The synthesis of 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfonyl chlorides.
Formation of the Thiazole Ring: The thiazole ring is formed through cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: The final step involves coupling the azepane-sulfonyl intermediate with the thiazole intermediate under appropriate conditions.
Chemical Reactions Analysis
4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine: This compound has a similar structure but with an azepan-1-ylsulfonyl group instead of an azepane-1-sulfonyl group.
1-[(4-Chlorophenyl)sulfonyl]azepane: This compound contains a chlorophenyl group instead of a thiazole ring.
The uniqueness of this compound lies in its combination of the azepane ring, sulfonyl group, and thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c16-15-17-14(11-21-15)12-5-7-13(8-6-12)22(19,20)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALZLYWDDUEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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